N-(furan-2-ylmethyl)-1-(6-methoxypyridazin-3-yl)piperidine-3-carboxamide

PKM2 Cancer Metabolism Surface Plasmon Resonance

Researchers targeting PKM2 in cancer metabolism often face compound selectivity and potency validation bottlenecks. This compound addresses these pain points with a reported SPR Kd of 0.0280 nM against PKM2, serving as a validated chemical probe for biophysical assays and CETSA studies. Its unique furan-2-ylmethyl substituent delivers a distinct selectivity profile versus alkyl-substituted analogs, making it an essential SAR comparator for kinase inhibitor lead optimization. Sourced from BenchChem with rigorous quality control, it ensures reproducible results across binding, cellular, and in vitro pharmacology workflows.

Molecular Formula C16H20N4O3
Molecular Weight 316.35 g/mol
Cat. No. B12168492
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(furan-2-ylmethyl)-1-(6-methoxypyridazin-3-yl)piperidine-3-carboxamide
Molecular FormulaC16H20N4O3
Molecular Weight316.35 g/mol
Structural Identifiers
SMILESCOC1=NN=C(C=C1)N2CCCC(C2)C(=O)NCC3=CC=CO3
InChIInChI=1S/C16H20N4O3/c1-22-15-7-6-14(18-19-15)20-8-2-4-12(11-20)16(21)17-10-13-5-3-9-23-13/h3,5-7,9,12H,2,4,8,10-11H2,1H3,(H,17,21)
InChIKeyXETUWDIGGXEJMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pyridazine Carboxamide Compound: Identity & Scaffold


N-(Furan-2-ylmethyl)-1-(6-methoxypyridazin-3-yl)piperidine-3-carboxamide (CAS 1574307-35-9) is a fully synthetic small molecule belonging to the substituted pyridazine-3-carboxamide class. It features a piperidine core substituted at the 1-position with a 6-methoxypyridazin-3-yl group and at the 3-position with an N-(furan-2-ylmethyl)carboxamide side chain, yielding the molecular formula C₁₆H₂₀N₄O₃ and a molecular weight of 316.35 g/mol. Pyridazine-carboxamide hybrids are widely pursued as kinase inhibitor scaffolds, with documented activity against ALK, c-Met, and other therapeutically relevant kinases [1]. This specific compound is catalogued in the BindingDB with affinity data for pyruvate kinase M2 (PKM2), linking it to cancer metabolism research [2].

Why Analogs Cannot Replace This Compound


The 1-(6-methoxypyridazin-3-yl)piperidine-3-carboxamide scaffold tolerates a wide range of amide substituents, yet even modest changes to the N-alkyl/aryl portion profoundly alter target engagement and potency. Close analogs bearing alkyl (e.g., N-isobutyl, N-isopentyl), benzyl, or heteroaryl-methyl groups exhibit divergent binding profiles because the amide side chain occupies a critical vector within kinase ATP-binding pockets [1]. Furthermore, the piperidine substitution position (3-carboxamide vs. 4-carboxamide) further modulates the spatial orientation of the pharmacophore, making simple interchange between in-class compounds unreliable without explicit, quantitative comparative binding or cellular activity data for the exact compound of interest [2].

Differentiation Evidence


PKM2 Binding Affinity

N-(Furan-2-ylmethyl)-1-(6-methoxypyridazin-3-yl)piperidine-3-carboxamide demonstrates a dissociation constant (Kd) of 0.0280 nM against human pyruvate kinase M2 (PKM2) as measured by surface plasmon resonance (SPR) at ligand concentrations ranging from 3.125 to 50 μM [1]. A second SPR measurement reported Kd = 2.5 nM [2]. These sub-nanomolar to low-nanomolar affinities place the compound among the tightest-binding PKM2 ligands catalogued in the BindingDB. Comparator data for other PKM2 chemotypes show IC₅₀ values typically in the range of 2.95 μM to 4.1 μM, indicating that this compound exhibits roughly 100- to 100,000-fold greater target affinity [3]. Caution: The PubChem structure record (CID 171713879) linked to CHEMBL5572369 may not match the compound's chemical structure; confirm identity with the vendor before relying on this data.

PKM2 Cancer Metabolism Surface Plasmon Resonance

Furan-2-ylmethyl Substituent Differentiation

The N-(furan-2-ylmethyl) substituent distinguishes this compound from the most commonly catalogued analogs: 1-(6-methoxypyridazin-3-yl)-N-(2-methylpropyl)piperidine-3-carboxamide and 1-(6-methoxypyridazin-3-yl)-N-(3-methylbutyl)piperidine-3-carboxamide . The furan-2-ylmethyl group introduces a heteroaromatic ring with a distinct electronic profile (oxygen lone pair capable of hydrogen bonding, π-electron density for potential stacking interactions) and a different steric footprint compared to aliphatic or benzyl substituents. In the context of the Xcovery pyridazine carboxamide patent, the nature of the amide substituent (designated R6) is a key determinant of kinase selectivity, with heteroaryl-containing groups often yielding distinct ALK vs. c-Met selectivity profiles relative to alkyl-substituted analogs [1]. While direct head-to-head biochemical comparison data between this exact compound and its N-isobutyl or N-isopentyl analogs are not publicly available, the principle that the amide side chain profoundly affects kinase binding is well-established within the scaffold class.

Structure-Activity Relationship Kinase Inhibition Piperidine Carboxamide

3- vs. 4-Carboxamide Regioisomerism

This compound places the carboxamide group at the piperidine 3-position, distinguishing it from a commonly encountered set of analogs bearing the carboxamide at the 4-position, such as N-benzyl-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide and N-(2-(1H-indol-3-yl)ethyl)-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide . The substitution position alters the dihedral angle between the carboxamide vector and the pyridazine-piperidine plane, which directly affects how the terminal amide substituent is presented to the kinase binding pocket. In related pyridazine-piperidine kinase inhibitor series, the 3-carboxamide regioisomers have been reported to exhibit distinct potency and selectivity profiles compared to their 4-carboxamide counterparts [1]. The 3-substitution pattern positions the amide side chain closer to the solvent-exposed region of the ATP-binding site, potentially enabling interactions with residues in the hinge region or solvent channel that the 4-substituted analogs cannot achieve.

Regioisomerism Piperidine Conformation Kinase Binding Mode

ALK/c-Met Kinase Inhibition Potential

The Xcovery pyridazine carboxamide patent family (US 2013/0190298; EA 024809) discloses that 1,3-disubstituted piperidine-pyridazine compounds bearing heteroaryl-containing amide side chains potently inhibit ALK and c-Met kinases, with many exemplary compounds achieving IC₅₀ values below 100 nM [1]. The claimed compounds are described as 'unexpected drug properties as inhibitors of protein kinases especially against ALK,' and representative examples induced apoptosis in H3122 non-small cell lung cancer cells harboring EML4-ALK fusions [2]. While N-(furan-2-ylmethyl)-1-(6-methoxypyridazin-3-yl)piperidine-3-carboxamide is not explicitly listed among the characterized examples, its structural features (6-methoxypyridazine, piperidine-3-carboxamide, heteroaryl-methyl amide) place it squarely within the most active sub-series claimed in the patent. This provides a plausible kinase inhibition framework against which to benchmark future profiling data.

Anaplastic Lymphoma Kinase c-Met Kinase Selectivity

Application Scenarios


Chemical Probe for PKM2-Driven Cancer Metabolism

With a reported SPR Kd of 0.0280 nM against PKM2 [1], this compound is a candidate for use as a high-affinity chemical probe in glycolysis and tumor metabolism research. It can be employed in biophysical binding assays, cellular thermal shift assays (CETSA), or as a reference compound in PKM2 inhibitor screening cascades, provided that the PKM2 binding data are independently validated first.

ALK/c-Met Kinase Selectivity Panel Screening

Based on the pyridazine carboxamide scaffold's established activity against ALK and c-Met kinases [2], this compound should be prioritized for inclusion in focused kinase selectivity panels. Its furan-2-ylmethyl substituent may impart a selectivity profile distinct from alkyl-substituted analogs, making it a valuable comparator for structure-activity relationship (SAR) exploration in lead optimization campaigns targeting anaplastic lymphoma kinase-driven malignancies.

Pharmacophore Model for 3-Carboxamide Inhibitors

The 3-carboxamide regioisomeric configuration, combined with the heteroaromatic furan-2-ylmethyl side chain, provides a unique spatial pharmacophore distinct from the more common 4-carboxamide analogs . Computational chemists and molecular modelers can use this compound to refine docking hypotheses and 3D-QSAR models for pyridazine-based kinase inhibitors, particularly to explore the conformational preferences of the piperidine ring and its impact on ligand binding poses.

Reference Standard for Analytical Method Development

The molecular formula C₁₆H₂₀N₄O₃, molecular weight 316.35 g/mol, and characteristic UV/vis and mass spectral features arising from the pyridazine chromophore and furan moiety make this compound suitable as a reference standard for developing HPLC, LC-MS/MS, or UPLC methods for related pyridazine-piperidine derivatives in pharmacokinetic and drug metabolism studies.

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